Technical Monograph: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime
Technical Monograph: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime
Executive Summary
This technical guide profiles (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (CAS 64211-06-9), a critical pharmacophore intermediate in the synthesis of imidazole-based antifungal agents, most notably Oxiconazole .[1][3] As a Senior Application Scientist, I have structured this monograph to address the specific needs of process chemists and drug development researchers.
The compound represents a stereochemical checkpoint in the manufacturing of azole antifungals. Unlike simple acetophenone oximes, the presence of the imidazole ring at the
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9]
The compound is a crystalline solid characterized by a specific geometric configuration around the C=N double bond. The (Z)-isomer (syn-isomer relative to the imidazole group) is the target intermediate.[1]
| Property | Specification |
| CAS Number | 64211-06-9 |
| IUPAC Name | (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime |
| Synonyms | Oxiconazole Related Compound B; (Z)-2'-(1H-Imidazol-1-yl)-2,4-dichloroacetophenone oxime |
| Molecular Formula | C |
| Molecular Weight | 270.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 132–134 °C |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in Water |
| pKa | ~6.0 (Imidazole nitrogen) |
Synthetic Pathways & Reaction Mechanisms[1]
The synthesis of CAS 64211-06-9 involves a multi-step sequence designed to introduce the imidazole moiety before the oxime formation.[1] This order is critical to avoid side reactions involving the oxime hydroxyl group.
Core Synthesis Protocol
The standard industrial route proceeds from 2,4-dichloroacetophenone.
-
-Halogenation: 2,4-Dichloroacetophenone is brominated (using Br
or NBS) to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone .[1] -
Nucleophilic Substitution: The
-bromo ketone reacts with imidazole in a polar aprotic solvent (e.g., DMF or acetonitrile) to form the ketone intermediate: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone .[1] -
Oximation (Critical Step): The ketone reacts with hydroxylamine hydrochloride (NH
OH·HCl) in the presence of a base (NaOAc or NaOH).
Mechanism of Oximation and Stereoselectivity
The reaction of the ketone with hydroxylamine proceeds via a tetrahedral intermediate. The dehydration step determines the E/Z ratio.
-
Z-Isomer Formation: Favored by specific pH conditions and solvent choice.[1] The "Z" designation here usually refers to the hydroxyl group being on the same side as the bulky 2,4-dichlorophenyl group (based on Cahn-Ingold-Prelog priority, though literature often uses Z/E relative to the highest priority group).[1] Note: In the context of Oxiconazole, the Z-isomer is the active precursor.[1][3]
-
Thermodynamics: The E-isomer is often thermodynamically more stable due to reduced steric clash between the oxime -OH and the dichlorophenyl ring. However, the Z-isomer can be stabilized by hydrogen bonding with the imidazole nitrogen or isolated via kinetic control.
Visualization of Synthesis Pathway
Caption: Step-wise synthesis of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime showing the divergence of E/Z isomers.
Stereochemical Analysis & Quality Control
The distinction between the Z and E isomers is the most challenging aspect of working with this compound.
Analytical Differentiation (HPLC)
A reverse-phase HPLC method is required to separate the isomers.[1]
-
Column: C18 (e.g., Phenomenex Gemini or equivalent), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Acetonitrile : Buffer (Ammonium Phosphate pH 7.0) [30:70 to 50:50 gradient].
-
Detection: UV at 220–225 nm.
-
Elution Order: The more polar Z-isomer (due to intramolecular H-bonding or dipole alignment) typically elutes before the E-isomer, though this must be confirmed with reference standards.[1]
NMR Spectroscopy Diagnostics
H NMR is the definitive method for structural assignment.-
Imidazole Protons: The protons on the imidazole ring are highly sensitive to the magnetic anisotropy of the oxime group. In the Z-isomer, the imidazole ring is spatially closer to the oxime hydroxyl, leading to distinct shielding/deshielding effects compared to the E-isomer.
-
Methylene Bridge (-CH
-): Appears as a singlet.[1] The chemical shift ( ) of this singlet differs by ~0.1–0.2 ppm between isomers.
Isomer Separation Decision Tree
Caption: Workflow for the isolation and purification of the active Z-isomer from the crude reaction mixture.
Pharmaceutical Applications
The primary application of CAS 64211-06-9 is as the immediate precursor to Oxiconazole Nitrate .[1]
-
Reaction: O-Alkylation.[1]
-
Reagent: 2,4-Dichlorobenzyl chloride.
-
Conditions: Strong base (NaH or KOH) in DMF.
-
Product: Oxiconazole (The oxime ether).[4]
-
Mechanism: The oxime oxygen acts as the nucleophile attacking the benzylic carbon. The retention of the Z-configuration during this step is crucial; isomerization can occur if the reaction temperature is too high.
Antifungal Mechanism:
The final drug (derived from this intermediate) inhibits the fungal enzyme lanosterol 14
Safety & Handling
-
Hazards: The compound is an Irritant . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C (Refrigerated) to prevent thermal isomerization or degradation. Keep away from oxidizing agents.
